cathepsin A

enzymology protease classification drug discovery

Cathepsin A (CatA, EC 3.4.16.5), also designated lysosomal protective protein, is a multifunctional lysosomal enzyme that functions both as a serine carboxypeptidase and as a protective chaperone for β-galactosidase and neuraminidase 1 (NEU1) within a multienzyme complex. The enzyme exhibits pH-dependent activity profiles, with optimal carboxypeptidase activity at acidic pH (4.5–5.5) and deamidase/esterase activity at neutral pH, utilizing a classical serine protease catalytic mechanism involving a Ser-His-Asp catalytic triad.

Molecular Formula C14H13Cl
Molecular Weight 0
CAS No. 11104-54-4
Cat. No. B1171853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecathepsin A
CAS11104-54-4
Molecular FormulaC14H13Cl
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathepsin A (CAS 11104-54-4) Serine Carboxypeptidase: Properties and Primary Applications in Cardiovascular and Metabolic Research


Cathepsin A (CatA, EC 3.4.16.5), also designated lysosomal protective protein, is a multifunctional lysosomal enzyme that functions both as a serine carboxypeptidase and as a protective chaperone for β-galactosidase and neuraminidase 1 (NEU1) within a multienzyme complex [1]. The enzyme exhibits pH-dependent activity profiles, with optimal carboxypeptidase activity at acidic pH (4.5–5.5) and deamidase/esterase activity at neutral pH, utilizing a classical serine protease catalytic mechanism involving a Ser-His-Asp catalytic triad [2][3]. CatA is involved in the inactivation of bioactive peptides such as endothelin-1 and bradykinin, positioning it as a validated target for cardiovascular diseases including heart failure and cardiac hypertrophy, as well as emerging roles in metabolic disorders and obesity [4][5].

Why Generic Protease Substitution Fails for Cathepsin A (CAS 11104-54-4): Mechanistic and Pharmacological Differentiation


Generic substitution among proteases is not scientifically valid due to fundamental differences in catalytic mechanism, substrate specificity, and biological function. Cathepsin A is a serine carboxypeptidase (EC 3.4.16.5), whereas most other cathepsins (e.g., CatB, CatL, CatK, CatS) are cysteine proteases, utilizing a distinct catalytic machinery and exhibiting divergent substrate recognition profiles [1]. Consequently, inhibitors designed for cysteine cathepsins, such as E-64 or odanacatib, are completely ineffective against CatA [2]. Even among serine carboxypeptidases, CatA demonstrates unique substrate preferences—notably a higher affinity for phenylalanine versus leucine at the P1′ position compared to carboxypeptidase Y—rendering activity assays and inhibitor screens non-transferable between homologs [3]. Furthermore, CatA's dual enzymatic and chaperone functions, coupled with its tissue-specific expression and subcellular localization, create distinct pharmacological profiles that cannot be replicated by alternative proteases, underscoring the necessity of compound-specific procurement and assay design [4].

Quantitative Evidence Guide for Cathepsin A (CAS 11104-54-4) Differentiation Against Comparators


Serine vs. Cysteine Protease Mechanism: Fundamental Distinction from Cathepsins B, L, K, and S

Cathepsin A is a serine carboxypeptidase (EC 3.4.16.5), whereas CatB, CatL, CatK, and CatS are cysteine proteases (EC 3.4.22.-) [1]. This mechanistic divergence translates to complete insensitivity of CatA to thiol-blocking agents and cysteine protease inhibitors. For instance, CatA activity is unaffected by E-64 (a broad-spectrum cysteine protease inhibitor) and leupeptin, but is inhibited by the serine protease inhibitors DFP and PMSF at 1 mM [2]. In contrast, CatB and CatL are potently inhibited by E-64 with IC50 values in the nanomolar range, while being resistant to DFP and PMSF [3].

enzymology protease classification drug discovery

Substrate Specificity: Distinct P1' Phenylalanine Preference Over Carboxypeptidase Y

Human CatA exhibits a significantly higher binding affinity for substrates with a P1′ phenylalanine residue compared to leucine, a characteristic that differentiates it from the closely related yeast serine carboxypeptidase Y (CPY). Molecular mechanics calculations and experimental free energy determinations show that CatA preferentially stabilizes the bulky hydrophobic phenylalanine side chain in the S1′ pocket, whereas CPY displays more balanced affinity between Phe and Leu residues [1].

substrate profiling enzyme kinetics comparative biochemistry

pH-Dependent Activity Profile: Acidic Optimum Contrasts with Neutral-Active Cathepsin S

CatA displays optimal carboxypeptidase activity at acidic pH (4.5–5.5), consistent with its lysosomal localization [1]. In contrast, CatS is uniquely stable and active at neutral pH (7.0) among lysosomal cysteine cathepsins [2]. This pH divergence has practical implications for assay design: CatA activity measurements require acidic buffer conditions (e.g., 25 mM MES, pH 5.5), while CatS assays are conducted at neutral pH.

pH profiling lysosomal enzyme assay development

Inhibitor Selectivity: CatA Exhibits Micromolar Sensitivity to Sanofi Compounds While Lacking Cross-Reactivity with Cysteine Cathepsin Inhibitors

BindingDB records demonstrate that CatA is inhibited by proprietary Sanofi compounds with IC50 values in the 0.9–10 µM range under acidic conditions (pH 5.5) [1]. Critically, these inhibitors show no activity against cysteine cathepsins. Conversely, potent inhibitors of CatL (e.g., Z-FY-CHO, IC50 0.047 µM) and CatK (e.g., odanacatib, IC50 0.2 nM) are completely inactive against CatA [2][3]. This bidirectional selectivity confirms that CatA and cysteine cathepsins occupy distinct chemical spaces and cannot be targeted interchangeably.

inhibitor profiling selectivity drug discovery

Cardiovascular Disease Relevance: CatA Inhibition Reduces Cardiac Hypertrophy and Atrial Fibrillation in Rodent Models, Distinct from CatK's Osteoporotic Focus

Pharmacological inhibition of CatA in rodent models of myocardial infarction and heart failure resulted in a remarkable reduction in cardiac hypertrophy and atrial fibrillation, along with normalization of proteomic stress markers [1][2]. In contrast, CatK inhibition (e.g., odanacatib) is primarily pursued for osteoporosis and bone resorption disorders [3]. This disease indication differentiation highlights the unique pathophysiological role of CatA in cardiovascular remodeling, which is not shared by other cathepsins.

cardiovascular disease heart failure therapeutic target

Emerging Anti-Obesity Mechanism: CatA-Neu1 Interaction Disruption by Stylissatin A Analogs

Recent studies demonstrate that the marine cyclic heptapeptide stylissatin A and its analogs inhibit the interaction between mature CatA and neuraminidase 1 (Neu1) in lysosomes, leading to irregular proteolysis of perilipin 1 around lipid droplets and inhibition of fat accumulation in adipocytes [1]. This protein-protein interaction (PPI) modulation mechanism is distinct from traditional active-site inhibition and is not observed with other cathepsins. In contrast, CatB and CatL have been implicated in cancer cell invasion and amyloid plaque formation, but not in direct modulation of lipid droplet homeostasis [2].

obesity metabolic disease protein-protein interaction

Optimal Research and Industrial Application Scenarios for Cathepsin A (CAS 11104-54-4)


Cardiovascular Drug Discovery: High-Throughput Screening for Heart Failure Therapeutics

Cathepsin A is a validated target for heart failure and cardiac hypertrophy, as demonstrated by rodent studies showing that CatA inhibition reduces cardiac remodeling and improves functional outcomes post-myocardial infarction [1]. Procurement of CatA enzyme is essential for establishing robust biochemical assays to identify and characterize novel small-molecule inhibitors with therapeutic potential in cardiovascular disease. The availability of crystal structures (PDB: 4CIA) enables structure-based drug design and virtual screening campaigns [2].

Metabolic Disease Research: Investigating the CatA-Neu1 Axis in Obesity

Recent findings implicate the CatA-Neu1 protein-protein interaction in the regulation of adipocyte lipid droplet homeostasis, positioning CatA as a potential target for anti-obesity interventions [3]. Researchers studying metabolic disorders should source CatA to perform interaction disruption assays, evaluate stylissatin A analogs, and elucidate the downstream signaling pathways governing fat accumulation. This application is unique to CatA and cannot be substituted with other cathepsins.

Protease Selectivity Profiling and Counter-Screening

Due to the mechanistic and pharmacological divergence between serine carboxypeptidase CatA and cysteine cathepsins (e.g., CatB, CatL, CatK, CatS), CatA is an essential counter-screen target in drug discovery programs developing cysteine protease inhibitors [4]. Including CatA in selectivity panels ensures that lead compounds do not exhibit off-target activity against this cardioprotective enzyme, mitigating potential safety liabilities. Conversely, CatA inhibitor programs must counter-screen against cysteine cathepsins to confirm selectivity.

Enzymology and Substrate Specificity Studies

CatA's unique preference for P1′ phenylalanine over leucine distinguishes it from homologous serine carboxypeptidases like carboxypeptidase Y [5]. Academic and industrial laboratories engaged in fundamental protease research should procure CatA to investigate structure-function relationships, map S1′ subsite interactions, and develop novel fluorogenic substrates tailored to its specificity profile. These studies contribute to a deeper understanding of serine protease catalysis and inform the design of selective chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for cathepsin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.